molecular formula C20H40O2 B15341203 11-Hydroxy-10-icosanone CAS No. 4443-65-6

11-Hydroxy-10-icosanone

Cat. No.: B15341203
CAS No.: 4443-65-6
M. Wt: 312.5 g/mol
InChI Key: GQTOXQBZLGGQPF-UHFFFAOYSA-N
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Description

11-Hydroxy-10-icosanone is an organic compound with the molecular formula C20H40O2 It is a hydroxy ketone, characterized by the presence of both hydroxyl (-OH) and ketone (C=O) functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Hydroxy-10-icosanone can be synthesized through several methods. One common approach involves the reaction of decyl aldehyde with specific reagents under controlled conditions. For instance, the reaction with 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride and triethylamine in ethanol at 80°C for 1.5 hours under an inert atmosphere yields this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxy-10-icosanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 11-oxo-10-icosanoic acid.

    Reduction: Formation of 11-hydroxy-10-icosanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

11-Hydroxy-10-icosanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Hydroxy-10-icosanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity and effects.

Comparison with Similar Compounds

    10-Hydroxy-11-icosanone: Similar structure but with the hydroxyl and ketone groups at different positions.

    11-Hydroxy-9-icosanone: Another isomer with the hydroxyl group at the 11th position and the ketone group at the 9th position.

Uniqueness: The position of the hydroxyl and ketone groups can significantly affect the compound’s properties and interactions with other molecules .

Properties

CAS No.

4443-65-6

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

11-hydroxyicosan-10-one

InChI

InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-19(21)20(22)18-16-14-12-10-8-6-4-2/h19,21H,3-18H2,1-2H3

InChI Key

GQTOXQBZLGGQPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(=O)CCCCCCCCC)O

Origin of Product

United States

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